molecular formula C12H14Cl2N2OS B2429460 4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride CAS No. 1217076-97-5

4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride

Cat. No.: B2429460
CAS No.: 1217076-97-5
M. Wt: 305.22
InChI Key: BBZLBECQRHNPBX-UHFFFAOYSA-N
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Description

“4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride” is a heterocyclic compound used in scientific research for various applications. It is a derivative of benzothiazole, a class of compounds known for their wide range of biological activities .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include coupling reactions and treatment with 4-(2-chloro ethyl) morpholine hydrochloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed based on its structure, chemical names, classification, and more .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research has demonstrated various synthesis techniques for compounds related to 4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)morpholine hydrochloride, with applications ranging from the preparation of oligonucleotide synthesis intermediates to the development of new antimicrobial agents. For instance, the use of 2-methylsulfonylethoxy dichlorophosphine for the preparation of protected d-nucleoside-3-phosphoramidites highlights the compound's utility in synthesizing complex biological molecules (Claesen et al., 1984).

Chemical Properties and Reactions : The chemical reactivity of related compounds, such as their ability to undergo various transformations (e.g., hydroxylation, condensation) and produce new molecules with potential biological applications, is a key area of study. This includes the synthesis of derivatives with antibacterial properties and DNA cleavage potential, indicating the broader implications for medicinal chemistry and drug development (Mali et al., 2019).

Biological Applications

Antimicrobial Activity : Compounds derived from or related to this compound have been explored for their antimicrobial properties. Research into morpholine-containing 2-R-phenyliminothiazole derivatives, for example, has shown promising antibacterial and antifungal effects, suggesting potential applications in developing new antimicrobial drugs (Yeromina et al., 2019).

Enzyme Inhibition : The search for potent enzyme inhibitors is a critical area of pharmaceutical research. Compounds structurally similar to this compound have been identified as selective inhibitors of enzymes like phosphoinositide 3-kinase, showcasing the potential for therapeutic applications in treating diseases characterized by abnormal enzyme activity (Alexander et al., 2008).

Properties

IUPAC Name

4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OS.ClH/c1-8-2-3-9(13)11-10(8)14-12(17-11)15-4-6-16-7-5-15;/h2-3H,4-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZLBECQRHNPBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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